2-Chloro-3-(trifluoromethoxy)pyridine

Lipophilicity Medicinal Chemistry ADME

2-Chloro-3-(trifluoromethoxy)pyridine (CAS 1206980-39-3) is a fluorinated heterocyclic building block featuring a chlorine at the 2-position and a trifluoromethoxy (OCF3) group at the 3-position of the pyridine ring. This substitution pattern imparts a unique combination of electronic and steric properties, making it a versatile intermediate for late-stage functionalization in medicinal chemistry and agrochemical research.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.541
CAS No. 1206980-39-3
Cat. No. B566986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethoxy)pyridine
CAS1206980-39-3
Synonyms2-Chloro-3-(trifluoroMethoxy)pyridine
Molecular FormulaC6H3ClF3NO
Molecular Weight197.541
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)OC(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
InChIKeyVJUMNUANNCTDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(trifluoromethoxy)pyridine (CAS 1206980-39-3) for Drug Discovery and Agrochemical Synthesis: A Strategic Intermediate


2-Chloro-3-(trifluoromethoxy)pyridine (CAS 1206980-39-3) is a fluorinated heterocyclic building block featuring a chlorine at the 2-position and a trifluoromethoxy (OCF3) group at the 3-position of the pyridine ring . This substitution pattern imparts a unique combination of electronic and steric properties, making it a versatile intermediate for late-stage functionalization in medicinal chemistry and agrochemical research . Its availability at high purity (>95%) from commercial suppliers ensures consistent performance in demanding synthetic applications .

Why 2-Chloro-3-(trifluoromethoxy)pyridine Cannot Be Replaced by Other Halogenated Pyridines


The specific 2-chloro-3-OCF3 substitution pattern in this pyridine ring is not interchangeable with other regioisomers or halogen analogs. The position of the electron-withdrawing trifluoromethoxy group dictates the reactivity of the adjacent chlorine towards cross-coupling and nucleophilic aromatic substitution, while the OCF3 group itself profoundly influences lipophilicity and metabolic stability . Replacing this compound with, for example, 2-chloro-4-(trifluoromethoxy)pyridine or a 3-CF3 analog would yield a molecule with altered electronic distribution, a different LogP, and distinct reactivity in downstream transformations, potentially leading to failed syntheses or inactive final compounds . The following evidence quantifies these critical differences.

Quantitative Differentiation of 2-Chloro-3-(trifluoromethoxy)pyridine: Head-to-Head Comparisons


LogP Comparison: 2-Chloro-3-(trifluoromethoxy)pyridine vs. Regioisomers

The lipophilicity of 2-Chloro-3-(trifluoromethoxy)pyridine (LogP = 2.63360) is lower than that of its 4-substituted isomer 2-Chloro-4-(trifluoromethoxy)pyridine (LogP = 2.928) and similar to its 5-substituted isomer (LogP = 2.63360), but notably higher than the parent 3-(trifluoromethoxy)pyridine (XLogP3 = 2.2) [1]. This precise LogP value is critical for optimizing membrane permeability and solubility in drug discovery programs, where even small differences can affect bioavailability [2].

Lipophilicity Medicinal Chemistry ADME

Synthetic Yield Data for the Target Compound

The synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine via halogen exchange from 2-chloro-3-trichloromethoxypyridine using SbF3/SbCl5 achieves a reproducible yield of 60% after purification . This yield provides a clear baseline for process optimization and cost analysis when scaling up. While no direct comparative yield data for other isomers under identical conditions was found in the non-excluded sources, the established protocol confirms the viability of this specific route for this target molecule .

Synthetic Methodology Process Chemistry Fluorination

Physical Property Comparison: Boiling Point vs. Isomers

The target compound's boiling point (57-59 °C at 14 Torr / 165.9±35.0°C at 760 mmHg) is significantly different from its regioisomer 2-Chloro-4-(trifluoromethoxy)pyridine, which has a boiling point of 39-41 °C at 15 Torr . This ~18-20 °C difference in boiling point under reduced pressure has direct implications for purification by distillation and for handling in manufacturing settings [1].

Physical Properties Process Chemistry Purification

Versatility in Cross-Coupling: Differentiated from Non-Chlorinated Analogs

The presence of the chlorine atom at the 2-position enables direct participation in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, a reactivity not shared by non-halogenated trifluoromethoxypyridines such as 3-(trifluoromethoxy)pyridine . This allows for the modular introduction of aryl, heteroaryl, and amino substituents in the final steps of a synthetic sequence [1]. The specific ortho-relationship of the chlorine to the OCF3 group modulates its reactivity, providing a unique coupling partner compared to meta- or para-substituted isomers .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Late-Stage Functionalization

Patent-Cited Utility as a Key Pharmaceutical Intermediate

The compound is explicitly cited as an intermediate in the synthesis of N-heteroarylalkyl-2-(heterocyclyl and heterocyclylmethyl) acetamide derivatives, which are claimed as SSTR4 agonists (WO-2021202781-A1) . While the patent does not provide quantitative data for the intermediate itself, its specific inclusion in a medicinal chemistry patent underscores its recognized value in constructing bioactive molecules . This differentiates it from other similar building blocks that may not have the same level of documentation in the patent literature.

Medicinal Chemistry Patents SSTR4 Agonists Cardiovascular

Optimal Application Scenarios for 2-Chloro-3-(trifluoromethoxy)pyridine


Medicinal Chemistry: Late-Stage Diversification via Cross-Coupling

This building block is ideally suited for medicinal chemistry programs that require late-stage diversification of a pyridine core. The 2-chloro substituent enables efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amine groups, while the 3-OCF3 group provides favorable lipophilicity and metabolic stability. The precise LogP (2.63360) of this intermediate allows medicinal chemists to fine-tune the physicochemical properties of lead compounds .

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The well-documented synthetic protocol yielding 60% of the target compound under established halogen-exchange conditions provides a reliable starting point for process chemists . The compound's boiling point (57-59 °C at 14 Torr) allows for purification by distillation, making it amenable to multi-gram and kilogram-scale synthesis. Its use as an intermediate in a patented route to SSTR4 agonists further supports its utility in industrial research .

Agrochemical Discovery: Building Block for Novel Crop Protection Agents

The trifluoromethoxypyridine motif is prevalent in modern agrochemicals due to its enhanced biological activity and environmental stability. The specific 2-chloro-3-OCF3 substitution pattern in this compound offers a unique electronic and steric profile for the discovery of new herbicides, fungicides, or insecticides. Its versatility in cross-coupling reactions allows for the rapid exploration of chemical space around the pyridine core .

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